molecular formula C23H19N3O4 B3448415 4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE

4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE

Cat. No.: B3448415
M. Wt: 401.4 g/mol
InChI Key: MXUCHIOVGFSEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzimidazole ring could lead to a dihydrobenzimidazole derivative .

Scientific Research Applications

4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetate groups, in conjunction with the benzimidazole core, make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-14(27)30-20-12-9-16(13-21(20)29-2)23(28)24-17-10-7-15(8-11-17)22-25-18-5-3-4-6-19(18)26-22/h3-13H,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUCHIOVGFSEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE
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4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE
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4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE
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4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE
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4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE
Reactant of Route 6
4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE

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